11|A-Hydroxy Etiocholanolone-d4
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Overview
Description
11|A-Hydroxy Etiocholanolone-d4 is a deuterated form of 11|A-Hydroxy Etiocholanolone, a metabolite of hydrocortisone. This compound is significant in the study of steroid metabolism and adrenal steroidogenesis. It serves as a marker for understanding the enzymatic pathways involved in steroid degradation and has implications in hormonal regulation and immune modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 11|A-Hydroxy Etiocholanolone-d4 involves the deuteration of 11|A-Hydroxy EtiocholanoloneThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The production is carried out in specialized reactors designed to handle the specific requirements of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
11|A-Hydroxy Etiocholanolone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Reduction of hydroxyl groups to form alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles are employed under controlled temperature and solvent conditions
Major Products
Scientific Research Applications
11|A-Hydroxy Etiocholanolone-d4 is utilized in a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and enzymatic pathways.
Biology: Investigates the role of steroid metabolites in hormonal regulation and immune responses.
Medicine: Explores potential therapeutic applications in conditions related to adrenal function and stress response.
Industry: Applied in the development of diagnostic tools and assays for steroid analysis .
Mechanism of Action
The mechanism of action of 11|A-Hydroxy Etiocholanolone-d4 involves its interaction with specific enzymes and receptors in the body. It acts as a positive allosteric modulator of the GABA A receptor, influencing neurotransmission and exhibiting anticonvulsant effects. Additionally, it plays a role in immune modulation by activating the pyrin inflammasome, which is involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Etiocholanolone: A non-deuterated form with similar metabolic pathways.
Androsterone: Another metabolite of testosterone with distinct physiological effects.
Epiandrosterone: A stereoisomer of androsterone with different biological activity
Uniqueness
11|A-Hydroxy Etiocholanolone-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S)-2,2,4,4-tetradeuterio-3,11-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1/i7D2,9D2 |
InChI Key |
PIXFHVWJOVNKQK-KGKLFOEFSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |
Origin of Product |
United States |
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